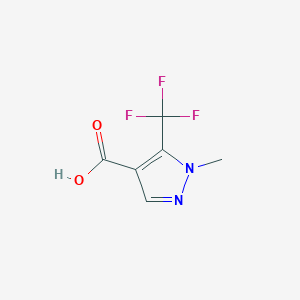

1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-11-4(6(7,8)9)3(2-10-11)5(12)13/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKOSNKAXYJZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384560 | |

| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119083-00-0 | |

| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-5-(trifluoromethyl)pyrazole-4-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the necessary starting materials, step-by-step experimental protocols, and expected quantitative data.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step process. The pathway commences with the formation of an ethoxymethylene intermediate from a trifluoroacetoacetate precursor. This is followed by a cyclization reaction with methylhydrazine to form the pyrazole ring. The final step involves the hydrolysis of the resulting ester to yield the target carboxylic acid.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

This initial step involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride to yield the key intermediate, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.

Experimental Workflow:

Caption: Workflow for the synthesis of the ethoxymethylene intermediate.

Protocol:

A procedure analogous to the synthesis of the non-fluorinated counterpart can be adapted. In a reaction vessel, combine ethyl 4,4,4-trifluoroacetoacetate, triethyl orthoformate, and acetic anhydride in a molar ratio of approximately 1:2:3. The mixture is then heated to around 130°C for several hours to drive the reaction to completion[1]. After the reaction period, the volatile components, including excess reagents and byproducts, are removed by distillation under reduced pressure to yield the crude product, which can often be used in the next step without further purification[1].

| Reagent/Product | Molar Mass ( g/mol ) | Typical Molar Ratio | Notes |

| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 1 | Starting material |

| Triethyl orthoformate | 148.20 | 2 | Dehydrating agent and source of the ethoxymethylene group |

| Acetic anhydride | 102.09 | 3 | Reaction promoter and water scavenger |

| Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | 240.18 | - | Intermediate product |

Step 2: Synthesis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

The second step is a cyclization reaction where the previously synthesized ethoxymethylene intermediate reacts with methylhydrazine to form the pyrazole ring. This reaction can potentially yield two regioisomers; however, the formation of the 1-methyl-5-(trifluoromethyl) isomer is generally favored under specific conditions.

Experimental Workflow:

Caption: Workflow for the cyclization reaction to form the pyrazole ester.

Protocol:

The ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate is dissolved in a suitable solvent, such as ethanol or a two-phase system of water and a water-immiscible organic solvent like toluene[2]. The solution is cooled, typically to a temperature between -10°C and 10°C[2]. Methylhydrazine (often as an aqueous solution) is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete cyclization. The product, ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, can then be isolated by extraction and purified by crystallization or chromatography. The use of a weak base like potassium carbonate in a two-phase system has been reported to promote the desired ring closure for analogous compounds[2].

| Reagent/Product | Molar Mass ( g/mol ) | Typical Molar Ratio | Notes |

| Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | 240.18 | 1 | Starting intermediate |

| Methylhydrazine | 46.07 | ~1.1 | Cyclizing agent |

| Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 222.17 | - | Ester product |

Note on Regioselectivity: The reaction between an unsymmetrical diketone equivalent and a substituted hydrazine can lead to the formation of two regioisomeric pyrazoles. In this specific synthesis, the desired 1-methyl-5-(trifluoromethyl) isomer is typically the major product. However, the formation of the 1-methyl-3-(trifluoromethyl) isomer is possible. The reaction conditions, including solvent and temperature, can influence the isomeric ratio.

Step 3: Hydrolysis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base, followed by acidification.

Experimental Workflow:

Caption: Workflow for the hydrolysis of the pyrazole ester to the carboxylic acid.

Protocol:

The ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide[3][4]. This reaction saponifies the ester, forming the corresponding carboxylate salt. After the reaction is complete, the mixture is cooled, and a strong acid, such as hydrochloric acid, is added to protonate the carboxylate and precipitate the desired this compound[4]. The solid product can then be collected by filtration, washed with water, and dried.

| Reagent/Product | Molar Mass ( g/mol ) | Role |

| Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 222.17 | Starting ester |

| Sodium Hydroxide (or Potassium Hydroxide) | 40.00 (56.11) | Hydrolyzing agent |

| Hydrochloric Acid | 36.46 | Acidifying agent |

| This compound | 194.11 | Final product |

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Product | Typical Yield (%) | Physical Appearance | Melting Point (°C) |

| 1 | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | 80-95% | Light orange to yellow liquid[5] | N/A |

| 2 | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 70-85% | Solid | N/A |

| 3 | This compound | >90% | Solid | ~30[6] |

Spectroscopic Data for this compound:

-

Molecular Formula: C₆H₅F₃N₂O₂

-

Molecular Weight: 194.11 g/mol

-

SMILES: Cn1ncc(C(O)=O)c1C(F)(F)F

-

InChI Key: VAKOSNKAXYJZRG-UHFFFAOYSA-N

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more specific details and to optimize the reaction conditions for their specific needs and scale of operation.

References

- 1. Ethyl 2-(ethoxymethylene)acetoacetate synthesis - chemicalbook [chemicalbook.com]

- 2. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. Its structural features, particularly the trifluoromethyl group, impart unique physicochemical properties that can enhance biological activity and metabolic stability. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance as a precursor to succinate dehydrogenase inhibitors (SDHIs).

Chemical Identity and Structure

The foundational step in understanding the physicochemical profile of any compound is to establish its precise chemical identity.

Chemical Name: this compound

Molecular Formula: C₆H₅F₃N₂O₂[1]

Molecular Weight: 194.11 g/mol [1]

Chemical Structure:

Caption: Chemical structure of this compound.

InChI: 1S/C6H5F3N2O2/c1-11-4(6(7,8)9)3(2-10-11)5(12)13/h2H,1H3,(H,12,13)[1]

SMILES: Cn1ncc(C(O)=O)c1C(F)(F)F[1]

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). While specific experimental data for this compound is limited, the properties of the closely related isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, provide valuable insights.

| Property | Value (this compound) | Value (1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) |

| Molecular Weight | 194.11 g/mol [1] | 194.11 g/mol [2][3] |

| Appearance | Solid[1] | White to off-white solid[2][4] |

| Melting Point | Data not available | 195-203 °C[2][5] |

| Boiling Point | Predicted: Data not available | Predicted: 285.6 ± 40.0 °C[2][5] |

| Density | Predicted: Data not available | Predicted: 1.56 ± 0.1 g/cm³[2] |

| pKa | Predicted: Data not available | Predicted: 2.93 ± 0.36[2] |

| Solubility | Data not available | Slightly soluble in DMSO and Methanol[2] |

| LogP | Predicted: Data not available | Data not available |

Experimental Protocols

The following are standard experimental protocols for determining the key physicochemical properties of pyrazole carboxylic acids.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.

Determination of Solubility

The shake-flask method is a common technique for determining aqueous solubility. An excess amount of the solid compound is added to a known volume of water (or buffer at a specific pH) in a sealed flask. The flask is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Determination of LogP

The partition coefficient (LogP) between octanol and water can also be determined using the shake-flask method. A known amount of the compound is dissolved in a mixture of octanol and water. After vigorous shaking and separation of the two phases, the concentration of the compound in each phase is measured. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis

A general synthetic route to 1-methyl-pyrazole-4-carboxylic acids involves the cyclocondensation of a β-keto ester with a hydrazine derivative, followed by hydrolysis of the resulting ester.

Caption: General synthetic workflow for pyrazole carboxylic acids.

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly pyrazole carboxamides, have been extensively developed as fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs)[4][6]. Understanding the mechanism of SDHIs provides insight into the potential biological applications of this class of compounds.

Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, plays a crucial role in cellular respiration by oxidizing succinate to fumarate in the Krebs cycle and transferring electrons to the electron transport chain[7]. Inhibition of SDH by pyrazole carboxamides disrupts this process, leading to a buildup of succinate.

The accumulation of succinate has significant downstream signaling consequences:

-

Pseudohypoxia via HIF-1α Stabilization: Elevated succinate levels can inhibit prolyl hydroxylase domain enzymes (PHDs), which are responsible for marking the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation. This inhibition leads to the stabilization of HIF-1α, even under normoxic conditions, a state referred to as "pseudohypoxia"[1][3]. HIF-1α then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen.

-

Epigenetic Modifications: Succinate can also inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases. This can lead to widespread changes in the epigenetic landscape of the cell, altering gene expression patterns[3][5].

-

SUCNR1 Signaling: Succinate can act as a signaling molecule by binding to and activating its cognate G-protein coupled receptor, SUCNR1 (also known as GPR91). Activation of SUCNR1 can trigger various downstream signaling cascades[1].

Caption: Signaling pathways affected by succinate dehydrogenase inhibition.

Conclusion

This compound represents a valuable building block for the synthesis of biologically active molecules. Its physicochemical properties, largely inferred from its close isomer, suggest it is a stable, solid compound with acidic character. The primary biological relevance of this scaffold lies in its use for developing potent SDHIs, which have profound effects on cellular metabolism and signaling. Further experimental characterization of the 5-trifluoromethyl isomer is warranted to fully elucidate its properties and potential for drug development and agrochemical applications.

References

- 1. Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1 [mdpi.com]

- 2. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]

- 3. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 119083-00-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS number: 119083-00-0), a fluorinated heterocyclic compound with significant potential in medicinal chemistry and agrochemical research. This document collates available data on its physicochemical properties, synthesis, and known applications, with a focus on its role as a key building block in the development of novel therapeutic agents. Detailed experimental protocols and analytical methodologies are provided to support further research and application of this compound.

Introduction

This compound is a pyrazole derivative characterized by a methyl group at the 1-position, a trifluoromethyl group at the 5-position, and a carboxylic acid moiety at the 4-position. The presence of the trifluoromethyl group is of particular interest as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This makes the compound a valuable intermediate in the synthesis of more complex, biologically active molecules.[1][2] Its structural features have positioned it as a subject of interest in the development of pharmaceuticals and agrochemicals.[1][2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. While some experimental data is available, other values are predicted based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 119083-00-0 | - |

| Molecular Formula | C₆H₅F₃N₂O₂ | |

| Molecular Weight | 194.11 g/mol | |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 121.0 - 125.0 °C | [3] |

| Boiling Point | Not experimentally determined | - |

| pKa | Not experimentally determined | - |

| Solubility | Soluble in polar solvents | [2] |

| InChI Key | VAKOSNKAXYJZRG-UHFFFAOYSA-N | |

| SMILES | Cn1ncc(C(O)=O)c1C(F)(F)F |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Synthesis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Precursor)

Diagram 1: General Synthesis Workflow for Pyrazole Carboxylic Acid

References

- 1. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. CAS 119083-00-0: 1-methyl-5-(trifluoromethyl)-1H-pyrazole-… [cymitquimica.com]

- 3. 1-Methyl-5-(trifluoromethyl)pyrazole-4-carboxylic Acid | 119083-00-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

The Ascendant Role of Trifluoromethyl Pyrazole Derivatives in Modern Biology and Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyrazole scaffold has unlocked a new frontier in the development of biologically active molecules. This powerful combination has yielded a plethora of derivatives exhibiting a broad spectrum of activities, from potent agrochemicals that protect our food supply to promising therapeutic agents that combat human diseases. The unique properties conferred by the CF₃ moiety, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have made trifluoromethyl pyrazole derivatives a cornerstone of modern medicinal and agricultural chemistry.[1][2] This technical guide provides an in-depth exploration of the biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to empower researchers in their quest for novel and effective chemical entities.

Agrochemical Applications: A Shield for Global Agriculture

Trifluoromethyl pyrazole derivatives have demonstrated remarkable efficacy as fungicides, insecticides, and herbicides, playing a pivotal role in integrated pest management strategies worldwide.[1][3]

Fungicidal Activity

A significant class of trifluoromethyl pyrazole derivatives act as potent fungicides by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of pathogenic fungi.[4][5][6] This inhibition disrupts the fungal cell's energy production, leading to its death. The quantitative data presented in Table 1 showcases the potent fungicidal activity of various trifluoromethyl pyrazole derivatives against a range of plant pathogens.

Table 1: Fungicidal Activity of Trifluoromethyl Pyrazole Derivatives

| Compound ID | Fungal Species | EC₅₀ (µg/mL) | Reference |

| 7a | Gibberella zeae | 1.8 | [4] |

| 7c | Fusarium oxysporum | 1.5 | [4] |

| 7c | Cytospora mandshurica | 3.6 | [4] |

| 7f | Phytophthora infestans | 6.8 | [4] |

| 9ac | Rhizoctonia cerealis | 1.1 - 4.9 | [6] |

| 9bf | Rhizoctonia cerealis | 1.1 - 4.9 | [6] |

| 9cb | Rhizoctonia cerealis | 1.1 - 4.9 | [6] |

| 9cd | Sclerotinia sclerotiorum | 0.8 | [6] |

| 6i | Valsa mali | 1.77 | [7] |

| 19i | Valsa mali | 1.97 | [7] |

| 23i | Rhizoctonia solani | 3.79 | [7] |

| 5j | Botrytis cinerea | 0.540 | [8] |

| 5k | Botrytis cinerea | 0.676 | [8] |

| 5l | Botrytis cinerea | 0.392 | [8] |

| 1v | Fusarium graminearum | 0.0530 | [2] |

| 1t | Fusarium graminearum | 0.0735 | [2] |

Insecticidal and Herbicidal Activities

The versatility of the trifluoromethyl pyrazole scaffold extends to insecticidal and herbicidal applications. Certain derivatives act as potent insecticides by targeting the nervous systems of insects, often through antagonism of the GABA-gated chloride channels. Others have been developed as selective herbicides, inhibiting key enzymes in plant metabolic pathways. While extensive quantitative tables for insecticidal (LD₅₀) and herbicidal (IC₅₀) activities are highly specific to proprietary compounds, the general protocols for their determination are well-established.

Medicinal Chemistry: Targeting Human Diseases

In the realm of medicinal chemistry, trifluoromethyl pyrazole derivatives have emerged as privileged structures for the development of drugs targeting a variety of diseases, most notably inflammatory disorders and bacterial infections.[2][9][10]

Anti-inflammatory Activity: COX Inhibition

A prominent mechanism of anti-inflammatory action for many trifluoromethyl pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[9][11] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[11][12] Table 2 summarizes the COX inhibitory activity of several trifluoromethyl pyrazole derivatives.

Table 2: Anti-inflammatory (COX Inhibition) Activity of Trifluoromethyl Pyrazole Derivatives

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3b | 0.46 | 3.82 | 0.12 | [11] |

| 3g | - | 2.65 | 1.68 | [11] |

| 3d | - | 4.92 | 1.14 | [11] |

| 5s | - | - | 72.95 | [13] |

| 5u | - | - | 74.92 | [13] |

| 5f | - | 1.50 | 9.56 | [14] |

| 6f | - | 1.15 | 8.31 | [14] |

| 11 | - | 0.043 | - | [15] |

| 12 | - | 0.049 | - | [15] |

| 15 | - | 0.043 | - | [15] |

Antibacterial Activity

The growing threat of antibiotic resistance has spurred the search for novel antibacterial agents. Trifluoromethyl pyrazole derivatives have shown significant promise in this area, exhibiting potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][16] The minimum inhibitory concentrations (MICs) for several such compounds are presented in Table 3.

Table 3: Antibacterial (Gram-Positive) Activity of Trifluoromethyl Pyrazole Derivatives

| Compound ID | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| 1 | S. aureus | 2 | [2] |

| 6 | S. aureus strains | 1.56 - 3.12 | [16] |

| 6 | B. subtilis | 1.56 | [16] |

| 6 | E. faecalis | 3.12 | [16] |

| 6 | E. faecium | 1.56 | [16] |

| 13 | MRSA strain | 3.12 | [16] |

| 18 | S. aureus strains | 0.78 - 1.56 | [16] |

| 19 | - | 1.56 | [16] |

| 20 | - | 1.56 | [16] |

| 25 | S. aureus strains | 0.78 | [16] |

| 25 | S. epidermidis | 1.56 | [16] |

| 25 | E. faecium | 0.78 | [16] |

| 14 | S. aureus | - | [17] |

Experimental Protocols and Methodologies

To ensure the reproducibility and standardization of research in this field, this section provides detailed methodologies for key biological assays.

In Vitro Fungicidal Assay (Mycelium Growth Rate Method)

This assay is used to determine the efficacy of compounds in inhibiting the growth of fungal mycelia.[18]

Workflow for In Vitro Fungicidal Assay

Caption: Workflow for determining the in vitro fungicidal activity of test compounds.

Minimum Inhibitory Concentration (MIC) Assay for Bacteria

The MIC assay is a fundamental method in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][19][20]

Workflow for MIC Assay (Broth Microdilution)

Caption: Standard workflow for the broth microdilution method to determine the MIC of antibacterial compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[21][22][23]

Workflow for In Vitro COX Inhibition Assay

Caption: General workflow for an in vitro assay to measure the inhibitory activity of compounds against COX enzymes.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by trifluoromethyl pyrazole derivatives is crucial for rational drug design and development.

Succinate Dehydrogenase (SDH) Inhibition

Trifluoromethyl pyrazole carboxamides are a well-known class of fungicides that target SDH (also known as complex II) in the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, these compounds block the transfer of electrons from succinate to ubiquinone, thereby inhibiting cellular respiration and leading to fungal cell death.[4][5][6]

Signaling Pathway of SDH Inhibition

Caption: Mechanism of action of trifluoromethyl pyrazole carboxamide fungicides via inhibition of succinate dehydrogenase.

Cyclooxygenase (COX) Inhibition

In the context of inflammation, trifluoromethyl pyrazole derivatives, such as celecoxib, act as selective inhibitors of the COX-2 enzyme. COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX-2, these inhibitors prevent prostaglandin synthesis, thereby exerting their anti-inflammatory effects.

Signaling Pathway of COX-2 Inhibition

Caption: Mechanism of anti-inflammatory action of trifluoromethyl pyrazole derivatives through selective inhibition of COX-2.

Conclusion

The trifluoromethyl pyrazole scaffold represents a remarkably versatile and potent platform for the discovery and development of novel biologically active compounds. Their demonstrated success in both agrochemical and medicinal applications underscores the profound impact of strategic chemical design. This guide has provided a comprehensive overview of their diverse biological activities, supported by quantitative data, detailed experimental protocols, and clear visualizations of their mechanisms of action. It is anticipated that continued research into this fascinating class of molecules will lead to the development of even more effective and selective agents to address the ongoing challenges in agriculture and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. meddocsonline.org [meddocsonline.org]

- 18. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

- 20. protocols.io [protocols.io]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering predictive data based on analogous structures, comprehensive experimental protocols, and illustrative diagrams to facilitate a deeper understanding of the molecule's structural characteristics.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are derived from the analysis of structurally similar pyrazole derivatives and established chemical shift principles. The spectrum is expected to be simple, exhibiting three distinct singlets corresponding to the three unique proton environments in the molecule.

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Ha (COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The chemical shift is concentration and solvent-dependent; the signal disappears upon D₂O exchange.[1][2] |

| Hb (C3-H) | ~ 8.0 - 8.5 | Singlet | 1H | Located on the pyrazole ring, this proton is deshielded by the adjacent carboxylic acid group and the overall aromatic system. |

| Hc (N-CH₃) | ~ 3.9 - 4.2 | Singlet | 3H | The methyl group attached to the nitrogen of the pyrazole ring. |

Structural Representation and Proton Labeling

The chemical structure of this compound with the assigned proton labels is depicted below.

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of the ¹H NMR spectrum for this compound.

1. Sample Preparation:

-

Sample Quantity: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the carboxylic acid functional group. Alternatively, deuterated chloroform (CDCl₃) can be used.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any solid particulates.

-

D₂O Exchange (Optional): To confirm the carboxylic acid proton signal, a second sample can be prepared. After acquiring an initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the acidic proton (Ha) will disappear.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal resolution.

-

Tuning and Locking: Tune the probe for ¹H frequency and lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform manual or automated shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

Temperature: Conduct the experiment at a constant temperature, typically 298 K (25 °C).

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates a typical workflow for the analysis of a ¹H NMR spectrum, from initial sample preparation to the final structural elucidation or confirmation.

References

The Pivotal Role of Pyrazole Carboxylic Acids in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxylic acid scaffold has emerged as a cornerstone in contemporary medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide delves into the synthesis, biological activities, and structure-activity relationships of this versatile heterocyclic motif, providing researchers and drug development professionals with a comprehensive overview of its significance and potential. The inherent structural features of pyrazole carboxylic acids, including their capacity for hydrogen bonding, metal chelation, and diverse substitutions, make them privileged structures for interacting with a wide range of biological targets.

Synthetic Strategies for Pyrazole Carboxylic Acids

The synthesis of pyrazole carboxylic acids can be broadly categorized into two main approaches: construction of the pyrazole ring with a pre-existing carboxylic acid or its precursor, and modification of a pre-formed pyrazole ring. A general and widely adopted method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

A representative synthetic workflow is the reaction of a β-ketoester with a hydrazine, followed by saponification of the resulting pyrazole ester to yield the desired pyrazole carboxylic acid. This versatile method allows for the introduction of a wide variety of substituents on the pyrazole ring, enabling the exploration of structure-activity relationships.

Detailed Experimental Protocol: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid

This protocol outlines a common method for the synthesis of a pyrazole carboxylic acid derivative, adapted from a procedure for synthesizing similar compounds.

Step 1: Synthesis of 1-phenyl-2-(1-phenylethylidene)hydrazine

-

Combine para-substituted acetophenone (20 mmol), phenylhydrazine hydrochloride (20 mmol), and sodium acetate (40 mmol) in anhydrous ethanol.

-

Reflux the mixture.

-

Cool the reaction mixture to room temperature to allow the product to precipitate.

-

Filter the precipitate to isolate the 1-phenyl-2-(1-phenylethylidene)hydrazine intermediate.

Step 2: Vilsmeier-Haack Formylation and Oxidation

-

Dissolve the intermediate from Step 1 in a cold mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

-

Allow the reaction to proceed, which results in the formation of the pyrazole-4-carbaldehyde.

-

Oxidize the aldehyde to a carboxylic acid using an appropriate oxidizing agent in a suitable solvent system (e.g., potassium permanganate in aqueous base, or a milder oxidant like silver oxide).

-

Acidify the reaction mixture to precipitate the crude 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Biological Activities and Therapeutic Targets

Pyrazole carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation for a multitude of therapeutic applications. Their ability to act as enzyme inhibitors has been a particularly fruitful area of research.

Carbonic Anhydrase Inhibition

A series of pyrazole-based benzenesulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms.[1][2] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

| Compound | hCA II (IC50, µM) | hCA IX (IC50, µM) | hCA XII (IC50, µM) |

| 4g | - | - | 0.12 ± 0.07 |

| 4j | 0.39 ± 0.05 | 0.15 ± 0.07 | 0.28 ± 0.05 |

| 4k | 0.24 ± 0.18 | - | - |

| Acetazolamide (Standard) | - | - | - |

| Data for selected pyrazole-based benzene sulfonamide derivatives as carbonic anhydrase inhibitors.[1][2] |

Dengue Virus (DENV) Protease Inhibition

Pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of the Dengue virus NS2B-NS3 protease, an essential enzyme for viral replication.[3][4][5][6][7] This makes them promising candidates for the development of antiviral therapies.

| Compound | DENV-2 Protease (IC50, µM) | Antiviral Activity (EC50, µM) |

| 8 | 6.5 | - |

| 11 | 14 | - |

| 17 | - | 9.7 |

| 30 | - | 4.1 |

| 53 | - | 2.2 |

| Inhibitory and antiviral activities of selected pyrazole-3-carboxylic acid derivatives against Dengue virus.[3] |

ALKBH1 Inhibition and Cancer Therapy

Derivatives of 1H-pyrazole-4-carboxylic acid have been discovered as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1.[8][9] Dysregulation of ALKBH1 is associated with certain cancers, and its inhibition can lead to increased 6mA levels and upregulation of the AMP-activated protein kinase (AMPK) signaling pathway, ultimately inhibiting cancer cell viability.

| Compound | ALKBH1 (IC50, µM) |

| 29 | 0.031 ± 0.007 |

| Inhibitory activity of a potent 1H-pyrazole-4-carboxylic acid derivative against ALKBH1.[8] |

The activation of the AMPK signaling pathway by ALKBH1 inhibition represents a key mechanism of action for these compounds in cancer cells.

References

- 1. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Collection - Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 5. Item - Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity - American Chemical Society - Figshare [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Solubility Characteristics of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated heterocyclic compound with significant interest in the agrochemical and pharmaceutical industries. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fungicides, a thorough understanding of its physicochemical properties, particularly its solubility, is paramount for process development, formulation, and bioavailability studies. The presence of a carboxylic acid moiety, a lipophilic trifluoromethyl group, and a polar pyrazole ring imparts a unique solubility profile to this molecule.

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility of this compound. It includes a summary of its physicochemical properties, qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and a workflow for assessing its solubility characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅F₃N₂O₂ | [1] |

| Molecular Weight | 194.11 g/mol | [1] |

| CAS Number | 119083-00-0 | [1] |

| Appearance | White to slightly pale yellow solid (crystal/powder) | [2] |

| Melting Point | 123 °C | [2] |

| pKa (predicted for isomer) | 2.55 ± 0.25 (for 2-methyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid) | [3] |

The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to its non-fluorinated analog, 1-methyl-1H-pyrazole-4-carboxylic acid (predicted pKa of 3.88 ± 0.10).[4]

Solubility Profile

Direct experimental quantitative solubility data for this compound is limited in publicly available literature.[2] However, a qualitative and estimated quantitative solubility profile can be constructed based on its chemical structure, data from a closely related isomer, and general principles of solubility for carboxylic acids.

Aqueous Solubility

The carboxylic acid group is capable of hydrogen bonding with water, which contributes to its solubility in aqueous media.[5] The solubility is expected to be pH-dependent.

An isomer, 2-methyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid, is reported to be slightly soluble in water, with a solubility of 1.1 g/L at 25 °C.[3] This value can be used as an estimate for the aqueous solubility of this compound under neutral pH conditions.

pH-Dependent Solubility

As a carboxylic acid, the aqueous solubility of this compound is expected to increase significantly with an increase in pH.[1][6][7] In aqueous solutions with a pH above its pKa, the carboxylic acid will be predominantly in its deprotonated, carboxylate salt form. This ionic form is more polar and exhibits greater solubility in water. Conversely, in solutions with a pH below its pKa, the compound will exist primarily in its neutral, protonated form, which is less soluble.

Solubility in Organic Solvents

The presence of the pyrazole ring and the trifluoromethyl group influences its solubility in organic solvents. The molecule has both polar (carboxylic acid, pyrazole nitrogens) and non-polar (trifluoromethyl group, methyl group) regions.

Based on general "like dissolves like" principles, the compound is expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol. Its solubility is likely to be lower in non-polar solvents such as hexane and toluene.

A summary of the expected and estimated solubility is provided in Table 2.

| Solvent | Expected/Estimated Solubility | Rationale/Source |

| Water (neutral pH) | Slightly soluble (~1.1 g/L at 25 °C) | Estimated from isomer data.[3] |

| Aqueous Base (e.g., pH > 7) | Soluble | Formation of the more soluble carboxylate salt.[1][6] |

| Aqueous Acid (e.g., pH < 2) | Poorly soluble | Predominantly in the less soluble neutral form.[6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent. |

| Methanol | Soluble | Polar protic solvent. |

| Ethanol | Soluble | Polar protic solvent. |

| Hexane | Poorly soluble | Non-polar solvent. |

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols are recommended.

Protocol for Determining Aqueous and Organic Solvent Solubility (Shake-Flask Method)

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, DMSO) in a sealed, screw-cap vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation of Solubility:

-

Calculate the solubility in units of g/L or mg/mL based on the measured concentration and the dilution factor.

-

Protocol for Determining pH-Dependent Aqueous Solubility

-

Preparation of Buffers:

-

Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

-

Solubility Measurement:

-

Follow the shake-flask method described in section 4.1, using the prepared buffer solutions as the solvents.

-

-

Data Analysis:

-

Plot the measured solubility as a function of pH to generate a pH-solubility profile.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Page loading... [guidechem.com]

- 4. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]

- 5. CAS 119083-00-0: 1-methyl-5-(trifluoromethyl)-1H-pyrazole-… [cymitquimica.com]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

Potential Therapeutic Targets for Pyrazole Derivatives: A Technical Guide

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its remarkable structural versatility and capacity for diverse chemical modifications have made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases.[1] Several FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the phosphodiesterase inhibitor sildenafil, feature the pyrazole motif as a critical pharmacophore, underscoring its therapeutic significance.[4] This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole derivatives, with a focus on oncology, inflammation, and infectious diseases. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

I. Pyrazole Derivatives as Anticancer Agents

Pyrazole-based compounds have emerged as a prominent class of anticancer agents, targeting various key regulators of cell proliferation, survival, and angiogenesis.[5][6] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the disruption of microtubule dynamics and the induction of apoptosis.[5][7]

Protein kinases are a major focus in oncology drug discovery, and the pyrazole scaffold has proven to be an effective framework for designing potent and selective kinase inhibitors.[2][8][9]

1. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Dual inhibition of EGFR and VEGFR-2 is a valuable strategy in cancer therapy, as it can simultaneously suppress tumor growth and angiogenesis.[10] Several pyrazole derivatives have been developed as dual inhibitors of these tyrosine kinases.[10]

Quantitative Data: EGFR and VEGFR-2 Inhibition

| Compound | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| Compound 50 | EGFR | 0.09 | HepG2 | 0.71 | [5] |

| VEGFR-2 | 0.23 | ||||

| Compound 9 | EGFR | - | - | - | [10] |

| VEGFR-2 | 0.22 | ||||

| Compound 3 | EGFR | 0.06 | - | - | [10] |

| Axitinib | VEGFR-2 | - | HT29, PC3, A549, U87MG | 3.17-6.77 | [5] |

| Erlotinib | EGFR | - | HepG2 | 10.6 | [5] |

| Sorafenib | VEGFR-2 | - | HepG2 | 1.06 | [5] |

2. Cyclin-Dependent Kinases (CDKs)

CDKs are crucial for cell cycle regulation, and their aberrant activity is a hallmark of many cancers. Pyrazole derivatives have been investigated as CDK inhibitors, demonstrating the ability to induce cell cycle arrest and apoptosis.[5][6]

Quantitative Data: CDK Inhibition

| Compound | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| Compound 29 | CDK2 | - | MCF7, HepG2, A549, Caco2 | 17.12, 10.05, 29.95, 25.24 | [5] |

| Compound 33 | CDK2 | 0.074 | HCT116, MCF7, HepG2, A549 | <23.7 | [6] |

| Compound 34 | CDK2 | 0.095 | HCT116, MCF7, HepG2, A549 | <23.7 | [6] |

3. Other Kinase Targets

The versatility of the pyrazole scaffold has led to the development of inhibitors for a range of other kinases implicated in cancer, including:

-

BCR-ABL: The fusion protein driving chronic myeloid leukemia.[9][13]

-

PI3K/AKT Pathway: A central signaling node for cell growth and survival.[5]

-

Haspin Kinase: A serine/threonine kinase essential for mitosis.[5]

-

PIM-1 Kinase: A proto-oncogene involved in cell survival and proliferation.[5]

Signaling Pathway: EGFR/VEGFR-2 Dual Inhibition

References

- 1. nbinno.com [nbinno.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 11. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Application Note & Protocol

For Research Use Only

Abstract

This document provides a detailed protocol for the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is presented as a two-step process commencing with the formation of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, followed by its hydrolysis to the final carboxylic acid product. This protocol is intended for researchers and scientists in the fields of organic synthesis and drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and crop science. The presence of the trifluoromethyl group often enhances the metabolic stability and biological activity of molecules. This document outlines a reliable laboratory-scale synthesis protocol based on established pyrazole synthesis methodologies.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two primary steps:

-

Step 1: Synthesis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate This step involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, which is subsequently cyclized with methylhydrazine.

-

Step 2: Hydrolysis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate The ethyl ester is hydrolyzed under basic conditions, followed by acidification to yield the desired carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 50 | 9.21 g |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 60 | 7.15 g |

| Methylhydrazine | 46.07 | 55 | 2.53 g |

| Ethanol (anhydrous) | - | - | 100 mL |

| Acetic acid (glacial) | - | - | 2 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (50 mmol) and N,N-dimethylformamide dimethyl acetal (60 mmol).

-

Heat the mixture at 80-90 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the formation of the enamine intermediate is complete, cool the reaction mixture to room temperature.

-

Carefully add anhydrous ethanol (100 mL) to the flask.

-

Slowly add methylhydrazine (55 mmol) to the solution, followed by the addition of glacial acetic acid (2 mL).

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 236.16 | 40 | 9.45 g |

| Sodium hydroxide (NaOH) | 40.00 | 80 | 3.20 g |

| Water | - | - | 50 mL |

| Tetrahydrofuran (THF) | - | - | 50 mL |

| Hydrochloric acid (HCl), 2M | - | - | As needed (~40 mL) |

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (40 mmol) in a mixture of THF (50 mL) and water (50 mL).

-

Add sodium hydroxide (80 mmol) to the solution.

-

Stir the mixture at room temperature for 12-16 hours or until the reaction is complete as monitored by TLC.

-

Remove the THF from the reaction mixture under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath.

-

Acidify the solution to pH 1-2 by the slow addition of 2M hydrochloric acid. A precipitate will form.

-

Stir the mixture in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water.

-

Dry the product under vacuum to yield this compound.

Data Presentation

Table 1: Summary of Reactants and Expected Product Yield for the Synthesis of this compound.

| Step | Starting Material | Molar Mass ( g/mol ) | Starting Amount (mmol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |

| 1 | Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 50 | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 236.16 | 11.81 |

| 2 | Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 236.16 | 40 | This compound | 208.12 | 8.32 |

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Reagents

Caption: Relationship between key reagents, intermediates, and the final product.

Application Notes and Protocols: 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a Fungicide Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a key intermediate in the synthesis of potent fungicides. The document details the synthetic route to fungicidally active pyrazole carboxamides, their mechanism of action, and protocols for evaluating their efficacy.

Introduction

This compound is a crucial building block for a class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). These fungicides play a significant role in modern agriculture for the control of a broad spectrum of plant pathogenic fungi. The trifluoromethyl group at the 5-position of the pyrazole ring is known to enhance the biological activity and metabolic stability of the final fungicide molecules.

Data Presentation: Antifungal Efficacy of Derived Pyrazole Carboxamides

The following tables summarize the in vitro antifungal activity of various pyrazole carboxamide fungicides derived from this compound and its analogs. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal mycelial growth.

Table 1: In Vitro Antifungal Activity (EC50 in µg/mL) of Pyrazole-Thiazole Carboxamide Derivatives against Rhizoctonia cerealis

| Compound | EC50 (µg/mL) | Reference Fungicide (Fluxapyroxad) EC50 (µg/mL) | Reference Fungicide (Thifluzamide) EC50 (µg/mL) |

| 6d | 5.11 | 11.93 | 22.12 |

| 6j | 8.14 | 11.93 | 22.12 |

Data sourced from studies on pyrazole-thiazole carboxamide derivatives, which demonstrated improved or comparable activity to commercial fungicides.[1]

Table 2: In Vivo Protective Activity of Compound 6j at 10 µg/mL

| Pathogen | Inhibition (%) |

| Rhizoctonia solani | 80 |

| Puccinia sorghi | 90 |

Compound 6j, a derivative, shows promising in vivo protective effects against key plant pathogens.[1]

Experimental Protocols

Synthesis of Pyrazole Carboxamide Fungicides from this compound

This protocol describes the general two-step synthesis of pyrazole carboxamide fungicides from the carboxylic acid intermediate.

Step 1: Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

-

To a solution of this compound in a suitable solvent such as dichloromethane (CH2Cl2), add thionyl chloride (SOCl2).

-

Reflux the mixture for a specified time, typically 2-4 hours, to ensure complete conversion to the acid chloride.

-

After the reaction is complete, evaporate the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Pyrazole Carboxamide Derivatives

-

Dissolve the desired substituted amine in a suitable solvent, such as tetrahydrofuran (THF), and add an appropriate base, for example, triethylamine (Et3N), under an ice-water bath (0-5 °C).

-

Add the previously synthesized 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride dropwise to the amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 10-12 hours) to ensure the completion of the reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography using a suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, to afford the target pyrazole carboxamide fungicide.

In Vitro Antifungal Assay: Mycelial Growth Inhibition

This protocol details the poisoned food technique to determine the in vitro efficacy of the synthesized fungicides against various plant pathogens.

-

Preparation of Fungicide Stock Solutions: Dissolve the synthesized compounds in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare stock solutions of a known concentration (e.g., 10 mg/mL).

-

Preparation of Poisoned Media: Prepare Potato Dextrose Agar (PDA) medium and sterilize it. While the medium is still molten, add the required amount of the fungicide stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Pour the poisoned PDA into sterile Petri plates.

-

Inoculation: From a fresh, actively growing culture of the test fungus (e.g., Rhizoctonia solani), cut a mycelial disc of a specific diameter (e.g., 5 mm) using a sterile cork borer. Place the mycelial disc at the center of each poisoned PDA plate.

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28 °C) for a period of 3-7 days, or until the mycelial growth in the control plate (PDA with DMSO but without fungicide) reaches the edge of the plate.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(DC - DT) / DC] x 100

-

Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.

-

-

Determination of EC50: The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit analysis.

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol measures the inhibitory effect of the synthesized fungicides on the activity of the target enzyme, succinate dehydrogenase.

-

Preparation of Fungal Mycelia: Grow the test fungus in a liquid medium, such as Potato Dextrose Broth (PDB), for several days. Harvest the mycelia by filtration and wash with a suitable buffer.

-

Mitochondria Isolation (Optional but Recommended): For a more precise assay, isolate the mitochondria from the fungal mycelia through differential centrifugation.

-

Enzyme Activity Measurement:

-

Prepare a reaction mixture containing a buffer (e.g., potassium phosphate buffer), the substrate succinate, and an electron acceptor dye such as 2,6-dichlorophenolindophenol (DCPIP).

-

Add the fungal mycelia homogenate or isolated mitochondria to the reaction mixture.

-

Add the synthesized fungicide at various concentrations.

-

Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

-

-

Calculation of Inhibition: The rate of DCPIP reduction is proportional to the SDH activity. Calculate the percentage of inhibition for each fungicide concentration relative to a control without the inhibitor.

-

Determination of IC50: The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Visualizations

Caption: Synthesis of pyrazole carboxamide fungicides.

Caption: Workflow for fungicide evaluation.

Caption: Mechanism of action of pyrazole carboxamide fungicides.

References

Application Notes and Protocols for the Quantification of Pyrazole-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry, utilized in the synthesis of a wide range of biologically active compounds. Accurate and precise quantification of this molecule is crucial for reaction monitoring, purity assessment, and various stages of drug development. This document provides detailed application notes and experimental protocols for the quantitative analysis of pyrazole-4-carboxylic acid using modern analytical techniques. The methodologies are presented with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering options for both routine quality control and sensitive bioanalytical applications. All methods are discussed in the context of validation according to ICH guidelines.[1][2]

Analytical Methods Overview

A summary of the primary analytical techniques for the quantification of pyrazole-4-carboxylic acid is presented below.

| Method | Principle | Throughput | Sensitivity | Selectivity |

| RP-HPLC-UV | Separation based on polarity with UV detection. | High | Moderate | Good |

| LC-MS/MS | Separation by HPLC coupled with highly selective and sensitive mass spectrometric detection. | Medium | High | Excellent |

| Gas Chromatography (GC) | Separation of volatile or derivatized compounds. | Medium | Good | Good |

Experimental Protocols

Quantification of Pyrazole-4-Carboxylic Acid by RP-HPLC-UV

This protocol is adapted from a validated method for a related pyrazoline derivative and is suitable for the routine quantification of pyrazole-4-carboxylic acid in bulk materials and simple formulations.[1]

Instrumentation:

-

HPLC system with a UV/Vis detector

-

C18 reversed-phase column (e.g., Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm)[1]

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)[1]

-

Trifluoroacetic acid (TFA)

-

Water (HPLC grade)

-

Pyrazole-4-carboxylic acid reference standard

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | A: 0.1% TFA in WaterB: Methanol |

| Gradient | Isocratic: 20:80 (A:B)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 25 ± 2°C[1] |

| Detection Wavelength | 210 nm (or optimized wavelength for pyrazole-4-carboxylic acid) |

| Injection Volume | 5.0 µL[1] |

| Run Time | ~10 minutes[1] |

Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of pyrazole-4-carboxylic acid reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing pyrazole-4-carboxylic acid in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Guidelines): [1][2]

| Parameter | Acceptance Criteria | Example Data (for a related compound)[1] |

| Linearity (r²) | ≥ 0.995 | 0.998 |

| Range (µg/mL) | To be determined | 50 - 150 |

| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | 4 |

| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | 15 |

| Accuracy (% Recovery) | 98 - 102% | Within acceptable limits |

| Precision (%RSD) | ≤ 2% | < 2% |

Workflow Diagram:

References

Application Notes and Protocols for the Development of SDHI Fungicides from 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a key building block in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. This document includes detailed experimental protocols for the synthesis of the carboxylic acid precursor, its conversion into fungicidal carboxamides, and the subsequent biological evaluation of these compounds. Quantitative data from representative studies are presented in tabular format for comparative analysis. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using diagrams to facilitate a deeper understanding of the development process.

Introduction to SDHI Fungicides and the Role of the Pyrazole Carboxamide Scaffold

Succinate Dehydrogenase Inhibitor (SDHI) fungicides are a significant class of agricultural chemicals that target the fungal respiratory chain.[1][2] Their mode of action involves the inhibition of Complex II, also known as succinate dehydrogenase (SDH), a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][2] By blocking the activity of SDH, these fungicides effectively halt cellular energy production in fungi, leading to growth inhibition and cell death.

The pyrazole-carboxamide chemical class has emerged as a particularly effective scaffold for SDHI fungicides. Within this class, this compound serves as a vital intermediate for the synthesis of numerous commercial and investigational fungicides. The trifluoromethyl group at the 5-position of the pyrazole ring is a key feature that often enhances the biological activity and metabolic stability of the final fungicidal product.

Data Presentation: Efficacy of Representative Pyrazole Carboxamide SDHI Fungicides

The following tables summarize the in vitro efficacy of various pyrazole carboxamide fungicides, highlighting their potency against a range of fungal pathogens. The data is presented as EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) values.

Table 1: In Vitro Antifungal Activity (EC₅₀) of Pyrazole Carboxamide Derivatives

| Compound ID | Fungal Species | EC₅₀ (µg/mL) | Reference Compound | EC₅₀ (µg/mL) |

| A7 | Botrytis cinerea | 0.79 | Boscalid | 0.60 |

| B11 | Botrytis cinerea | 0.56 | Boscalid | 0.60 |

| 6i | Valsa mali | 1.77 | Boscalid | 9.19 |

| 19i | Valsa mali | 1.97 | Boscalid | 9.19 |

| 23i | Rhizoctonia solani | 3.79 | - | - |

| 5e | Rhizoctonia solani | 0.039 | Boscalid | 0.799 |

| 5e | Rhizoctonia solani | 0.039 | Fluxapyroxad | 0.131 |

| Pyraziflumid | Bipolaris maydis (mycelial growth) | 0.0309 - 0.8856 | - | - |

| Pyraziflumid | Bipolaris maydis (conidium germination) | 0.032 - 0.9592 | - | - |

Table 2: Succinate Dehydrogenase (SDH) Inhibition (IC₅₀) Data

| Compound ID | Source of SDH | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 5e | Rhizoctonia solani | 2.04 | Boscalid | 7.92 |

| 5e | Rhizoctonia solani | 2.04 | Fluxapyroxad | 6.15 |

| 12 | Rhizoctonia solani | 1.836 (mg/L) | Bixafen | 1.222 (mg/L) |

| 8e | Fungal SDH | 1.30 | Boscalid | 1.53 |

| 8e | Fungal SDH | 1.30 | Fluxapyroxad | 0.35 |

| 7d | Fungal SDH | 3.293 | Boscalid | 7.507 |

| 7d | Fungal SDH | 3.293 | Fluxapyroxad | 5.991 |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the target carboxylic acid, adapted from literature procedures.

Materials:

-

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

-

Methylhydrazine

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-